molecular formula C15H14ClN5O3S B2384259 4-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide CAS No. 921060-21-1

4-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide

Cat. No.: B2384259
CAS No.: 921060-21-1
M. Wt: 379.82
InChI Key: GOAXYQGPMZQHEA-UHFFFAOYSA-N
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Description

4-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a synthetic organic compound that features a combination of a tetrazole ring, a methoxyphenyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-methoxyphenylhydrazine with sodium azide in the presence of a suitable catalyst.

    Sulfonamide Formation: The benzenesulfonamide moiety is introduced by reacting 4-chlorobenzenesulfonyl chloride with the tetrazole derivative under basic conditions.

    Final Coupling: The final step involves coupling the intermediate products to form the desired compound under controlled conditions, often using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro group in the benzenesulfonamide moiety can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The tetrazole ring can participate in redox reactions under specific conditions.

    Coupling Reactions: The compound can form various derivatives through coupling reactions with different reagents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted benzenesulfonamides.

    Oxidation: Oxidized derivatives of the tetrazole ring.

    Reduction: Reduced forms of the tetrazole ring or the sulfonamide group.

Scientific Research Applications

4-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.

    Material Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thus preventing substrate binding.

    Receptor Binding: It can act as a ligand for specific receptors, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(4-methoxyphenyl)benzenesulfonamide: Lacks the tetrazole ring, making it less versatile in terms of chemical reactivity.

    N-(4-methoxyphenyl)-1H-tetrazole-5-methanesulfonamide: Similar structure but with different substituents, affecting its biological activity.

Uniqueness

4-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is unique due to the presence of both the tetrazole ring and the benzenesulfonamide moiety, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-chloro-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN5O3S/c1-24-13-6-4-12(5-7-13)21-15(18-19-20-21)10-17-25(22,23)14-8-2-11(16)3-9-14/h2-9,17H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOAXYQGPMZQHEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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